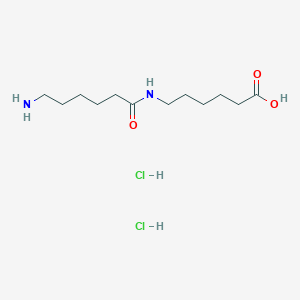

6-(6-Aminohexanamido)hexanoic acid dihydrochloride

Descripción

6-(6-Aminohexanamido)hexanoic acid dihydrochloride is an amide derivative featuring a hexanoic acid backbone substituted with a 6-aminohexanamide group. It is structurally characterized by two primary amine groups, each protonated and stabilized by hydrochloric acid, resulting in a dihydrochloride salt form. This compound has been synthesized via coupling reactions involving 6-aminohexanoic acid derivatives and subsequent hydrochloridation, as evidenced by general methods for hydrochloride synthesis (e.g., using HCl in dioxane/MeOH mixtures) . The compound is commercially available for research purposes, with pricing tiers listed for quantities up to 25 g .

Propiedades

Número CAS |

1909305-93-6 |

|---|---|

Fórmula molecular |

C12H25ClN2O3 |

Peso molecular |

280.79 g/mol |

Nombre IUPAC |

6-(6-aminohexanoylamino)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C12H24N2O3.ClH/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17;/h1-10,13H2,(H,14,15)(H,16,17);1H |

Clave InChI |

AFVDASJUVHAFKG-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)NCCCCCC(=O)O)CCN.Cl.Cl |

SMILES canónico |

C(CCC(=O)NCCCCCC(=O)O)CCN.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves the amidation reaction between 6-aminohexanoic acid and hexanedioic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the amide bond. The process involves heating the reactants in the presence of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

6-(6-Aminohexanamido)hexanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves the coupling of amino acids or amides through established peptide bond formation techniques. The compound typically appears as a white solid with a melting point around 82–83 °C and has a molecular weight of 357.49 g/mol .

Hemostatic Activity

One of the primary applications of this compound is its use as an antifibrinolytic agent. It acts by inhibiting fibrinolysis, which is the process that leads to the breakdown of blood clots. This property makes it particularly useful in surgical settings where excessive bleeding is a concern.

- Clinical Use : The compound is utilized in various clinical scenarios including cardiac surgeries, trauma cases, and conditions associated with increased fibrinolytic activity .

- Research Findings : Studies have demonstrated that this compound can significantly reduce thrombin time (TT) and activated partial thromboplastin time (aPTT), indicating its effectiveness in promoting clot formation . In particular, certain derivatives showed comparable efficacy to traditional hemostatic agents like tranexamic acid (TA) .

Cytotoxicity and Genotoxicity

Research has indicated that this compound exhibits low cytotoxicity and genotoxicity in vitro. Tests conducted on monocyte/macrophage peripheral blood cell lines revealed no significant hemolysis or DNA damage across various concentrations . This safety profile enhances its appeal for therapeutic applications.

Case Studies

- Surgical Applications : A study involving patients undergoing cardiac surgery showed that administration of this compound reduced the incidence of postoperative bleeding compared to control groups . The results highlighted the compound's potential as a standard adjunct therapy in high-risk surgical procedures.

- Trauma Management : In emergency medicine, the use of this compound has been investigated for its efficacy in managing traumatic hemorrhage. Clinical trials have reported improved outcomes in patients treated with antifibrinolytics, including this compound .

Mecanismo De Acción

The mechanism of action of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves its ability to form stable amide bonds with other molecules. This property makes it an effective cross-linking agent, allowing it to stabilize the structure of proteins and peptides. The compound interacts with amino groups on target molecules, forming covalent bonds that enhance their stability and functionality .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 6-(6-Aminohexanamido)hexanoic acid dihydrochloride and related compounds:

Key Comparative Insights:

Structural Variations: The dihydrochloride form of the target compound distinguishes it from mono-hydrochloride derivatives (e.g., 6-aminohexanoic acid hydrochloride) by offering enhanced aqueous solubility and ionic stability due to dual protonation . Substitution of the amide group with ester (methyl 6-aminohexanoate) or aminooxy groups alters reactivity: esters are prone to hydrolysis, while aminooxy groups enable oxime ligation in bioconjugation .

Synthetic Methods: Hydrochloride derivatives are commonly synthesized via HCl treatment in polar aprotic solvents (e.g., THF/MeOH), as seen in dihydrochloride preparations . In contrast, 6-(aminooxy)hexanoic acid hydrochloride requires specialized coupling agents (e.g., EDC·HCl) for functional group retention .

Commercial and Research Utility: The dihydrochloride form is marketed for research (e.g., CymitQuimica), whereas analogs like 6-(aminooxy)hexanoic acid hydrochloride are niche tools in lipid membrane studies .

Actividad Biológica

6-(6-Aminohexanamido)hexanoic acid dihydrochloride, also known as a derivative of aminocaproic acid, is a compound of significant interest in biochemical and pharmaceutical research. This compound exhibits several biological activities, particularly in the context of hemostasis and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₄N₂O₃

- Molecular Weight : 244.34 g/mol

- CAS Number : 1909305-93-6

- Physical State : White solid, melting point approximately 82–83 °C

The structure consists of a hexanoic acid backbone with amino groups that enhance its solubility and interaction with biological systems.

The biological activity of this compound is primarily linked to its role as an antifibrinolytic agent. It acts by inhibiting the activation of plasminogen to plasmin, thus preventing fibrinolysis (the breakdown of blood clots). This mechanism is similar to that of tranexamic acid and aminocaproic acid, which are well-established in clinical settings for managing bleeding disorders.

Hemostatic Activity

Research has demonstrated that this compound exhibits significant hemostatic properties. In a study evaluating various amide derivatives, including this compound, it was found to have a notable impact on clotting times:

| Compound | Thrombin Time (TT) (s) | Prothrombin Time (PT) (s) | Activated Partial Thromboplastin Time (aPTT) (s) |

|---|---|---|---|

| Control | 15.7 | - | - |

| Amide 6 | 14.6 | - | Significantly decreased |

| Amide 8 | Shorter than control | - | - |

The results indicate that amides like 6 and 8 significantly lower TT compared to controls, suggesting enhanced clot formation capabilities.

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity on peripheral blood monocyte/macrophage cell lines showed that the compound did not induce significant cytotoxic effects or DNA damage at various concentrations. The hemolysis tests indicated that hemolysis did not exceed 1%, demonstrating a favorable safety profile for potential therapeutic use .

Clinical Applications

- Surgical Use : The compound has been investigated for its application in surgeries where blood loss is a concern, such as cardiac surgery and orthopedic procedures.

- Management of Menorrhagia : Similar compounds have been utilized in gynecological practices for treating heavy menstrual bleeding, showcasing its potential in women's health .

Comparative Analysis with Other Antifibrinolytics

A comparative study with other antifibrinolytic agents like tranexamic acid revealed similar efficacy in reducing bleeding during surgical procedures while maintaining a better safety profile concerning side effects such as gastrointestinal disturbances .

Q & A

Q. What are the critical chemical properties of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride that influence its reactivity in peptide coupling reactions?

The compound contains both amino and carboxylic acid functional groups, enabling its use in amide bond formation. The dihydrochloride salt enhances solubility in aqueous systems, which is critical for biochemical applications. Its molecular weight (167.63 g/mol for the hydrochloride analog) and polar structure facilitate interactions in hydrophilic environments . Solubility data for structurally similar compounds (e.g., 6-Aminohexanoic acid hydrochloride) indicate ~800 g/L solubility in water at 20°C, suggesting pH adjustments or co-solvents may optimize dissolution .

Q. What methodological approaches are recommended for synthesizing this compound?

While direct synthesis protocols are not explicitly detailed in the evidence, analogous hydrochloride salts (e.g., 6-(aminooxy)hexanoic acid hydrochloride) are synthesized via step-wise protection/deprotection strategies. Carbodiimide coupling agents like EDC·HCl are commonly used to activate carboxyl groups for amide bond formation . Post-synthesis, purification via spin filtration or recrystallization is recommended to isolate the dihydrochloride form .

Q. How should researchers handle solubility challenges in aqueous buffer systems?

Solubility can be optimized by adjusting pH to leverage the compound’s zwitterionic properties. For example, neutral pH buffers may enhance solubility, while acidic conditions stabilize the hydrochloride form. Co-solvents like DMSO or ethanol (≤10% v/v) can be used cautiously to improve dissolution without denaturing biomolecules .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing by-products?

Reaction conditions such as temperature, stoichiometry, and catalyst selection are critical. For example, using DMAP as a catalyst in dioxane improves coupling efficiency in analogous reactions . Monitoring via HPLC or LC-MS during synthesis helps identify by-products (e.g., incomplete amidation or hydrolysis products). Iterative optimization of reaction time and reagent purity (e.g., anhydrous conditions) can enhance yield .

Q. What analytical techniques are most effective for characterizing this compound?

High-resolution NMR (¹H/¹³C) is essential for confirming structural integrity, particularly for distinguishing between free amine and hydrochloride forms. Mass spectrometry (ESI-MS or MALDI-TOF) provides accurate molecular weight validation. Purity assessment via reversed-phase HPLC with UV detection (210–254 nm) is recommended, using C18 columns and gradient elution with TFA-containing mobile phases .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies may arise from residual solvents, salt forms, or stereochemical variations. Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) or reference spectra of structurally related compounds (e.g., 6-Aminohexanoic acid hydrochloride) . Deuterated solvents and controlled pH during analysis minimize artifacts.

Q. What experimental design considerations are critical for incorporating this compound into lipid-based drug delivery systems?

Compatibility with lipid matrices (e.g., monoolein or phosphatidylcholine) must be assessed via phase behavior studies. Use dynamic light scattering (DLS) to monitor nanoparticle formation and stability. The compound’s amphiphilic nature may require optimization of lipid-to-ligand ratios to ensure efficient encapsulation without disrupting bilayer integrity .

Q. How does the hydrochloride salt form impact biological activity in cell culture studies?

The dihydrochloride form increases aqueous solubility, enhancing bioavailability in vitro. However, high chloride concentrations may affect ion-sensitive pathways. Control experiments with equimolar NaCl are advised to isolate compound-specific effects. Endotoxin testing (e.g., LAL assay) is critical for cell culture applications to avoid confounding immune responses .

Data Contradiction and Validation

Q. How can researchers validate conflicting reports on the compound’s stability under varying pH conditions?

Perform accelerated stability studies (e.g., 40°C/75% RH) across pH 3–8, analyzing degradation via HPLC-UV. For hydrolytically labile amide bonds, buffered solutions (e.g., PBS) at pH 7.4 are optimal. Contrast results with structurally similar compounds (e.g., 6-Aminohexanoic acid hydrochloride) to identify stability trends .

Q. What strategies address discrepancies in bioactivity assays caused by residual synthesis reagents?

Rigorous purification (e.g., dialysis or size-exclusion chromatography) removes unreacted reagents. Validate purity via elemental analysis or ICP-MS for chloride content. Use orthogonal assays (e.g., SPR and cell-based readouts) to confirm bioactivity is compound-specific and not artifact-driven .

Applications in Molecular Design

Q. How is this compound utilized in constructing molecular probes for protein interaction studies?

Its amino group enables conjugation to fluorescent dyes (e.g., FITC) or biotin via NHS ester chemistry. The carboxylate can be linked to peptides or lipids, creating bifunctional probes. Surface plasmon resonance (SPR) or fluorescence polarization assays validate binding kinetics .

Q. What role does it play in designing enzyme inhibitors?

The compound’s flexible hexanoic acid backbone allows it to mimic natural substrates, making it a scaffold for transition-state analogs. Structure-activity relationship (SAR) studies can optimize substituents (e.g., methyl or hydroxyl groups) to enhance inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.